3,5-bis(trifluoromethylsulfonyl)benzoic Acid
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Overview
Description
3,5-bis(trifluoromethylsulfonyl)benzoic Acid is an organic compound with the molecular formula C9H4F6O2. It is known for its unique chemical properties, particularly its high electronegativity and stability due to the presence of trifluoromethyl groups. This compound is widely used in various fields, including organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(trifluoromethylsulfonyl)benzoic Acid typically involves the reaction of 3,5-dibromobenzoic acid with trifluoromethylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethylsulfonyl chloride. The product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is typically purified using industrial-scale chromatography or crystallization techniques to meet the required purity standards for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(trifluoromethylsulfonyl)benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the trifluoromethyl groups to methyl groups.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, methyl-substituted benzoic acids, and various substituted benzoic acid derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
3,5-bis(trifluoromethylsulfonyl)benzoic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceuticals with enhanced stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 3,5-bis(trifluoromethylsulfonyl)benzoic Acid involves its interaction with molecular targets through its trifluoromethyl groups. These groups increase the compound’s electronegativity, allowing it to form strong hydrogen bonds and electrostatic interactions with target molecules. This enhances its binding affinity and specificity, making it an effective reagent in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
- 3,5-bis(trifluoromethyl)benzoic Acid
- 3,5-bis(fluorosulfonyl)benzoic Acid
- 3,5-bis(chlorosulfonyl)benzoic Acid
Uniqueness
3,5-bis(trifluoromethylsulfonyl)benzoic Acid is unique due to the presence of trifluoromethylsulfonyl groups, which impart high electronegativity and stability. This makes it more reactive and versatile compared to similar compounds, allowing for a broader range of applications in synthesis, research, and industry.
Properties
IUPAC Name |
3,5-bis(trifluoromethylsulfonyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F6O6S2/c10-8(11,12)22(18,19)5-1-4(7(16)17)2-6(3-5)23(20,21)9(13,14)15/h1-3H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDVQFLPFNXAOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F6O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102117-41-9 |
Source
|
Record name | 3,5-ditrifluoromethanesulfonylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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